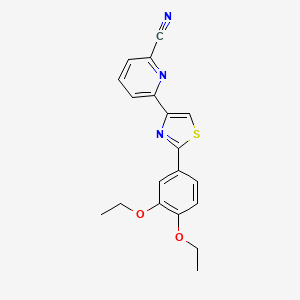
6-(2-(3,4-Diethoxyphenyl)thiazol-4-yl)picolinonitrile
Cat. No. B8647599
M. Wt: 351.4 g/mol
InChI Key: XSWHETJWODUBIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05639770
Procedure details


21.3 ml of triethylamine and 30.7 ml of cyanotrimethylsilane were added to a suspension of 26.3 g of 2-[2-(3,4-diethoxyphenyl)-4-thiazolyl]pyridine-1-oxide in 500 ml of acetonitrile. The mixture was refluxed for 62 hours. The solvent in the reaction mixture was removed by distillation. To the residue was added an aqueous sodium carbonate solution. The mixture was subjected to extraction with methylene chloride. The methylene chloride layer was dried over anhydrous magnesium sulfate. The solvent was removed by distillation. The residue was purified by silica gel column chromatography (elutant: methylene chloride) and recrystallized from ethanol to obtain 22.2 g of 2-(3,4-diethoxyphenyl)-4-(6-cyano-2-pyridyl)thiazole.


Name
2-[2-(3,4-diethoxyphenyl)-4-thiazolyl]pyridine-1-oxide
Quantity
26.3 g
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
C(N(CC)CC)C.[C:8]([Si](C)(C)C)#[N:9].[CH2:14]([O:16][C:17]1[CH:18]=[C:19]([C:26]2[S:27][CH:28]=[C:29]([C:31]3[CH:36]=[CH:35][CH:34]=[CH:33][N+:32]=3[O-])[N:30]=2)[CH:20]=[CH:21][C:22]=1[O:23][CH2:24][CH3:25])[CH3:15]>C(#N)C>[CH2:14]([O:16][C:17]1[CH:18]=[C:19]([C:26]2[S:27][CH:28]=[C:29]([C:31]3[CH:36]=[CH:35][CH:34]=[C:33]([C:8]#[N:9])[N:32]=3)[N:30]=2)[CH:20]=[CH:21][C:22]=1[O:23][CH2:24][CH3:25])[CH3:15]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
21.3 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
30.7 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)[Si](C)(C)C
|
|
Name
|
2-[2-(3,4-diethoxyphenyl)-4-thiazolyl]pyridine-1-oxide
|
|
Quantity
|
26.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC=1C=C(C=CC1OCC)C=1SC=C(N1)C1=[N+](C=CC=C1)[O-]
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was refluxed for 62 hours
|
|
Duration
|
62 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent in the reaction mixture was removed by distillation
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
To the residue was added an aqueous sodium carbonate solution
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The mixture was subjected to extraction with methylene chloride
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The methylene chloride layer was dried over anhydrous magnesium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed by distillation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by silica gel column chromatography (elutant: methylene chloride)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
recrystallized from ethanol
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC=1C=C(C=CC1OCC)C=1SC=C(N1)C1=NC(=CC=C1)C#N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 22.2 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
